molecular formula C22H17FN2O2S B2774891 (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone CAS No. 477709-67-4

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone

Cat. No.: B2774891
CAS No.: 477709-67-4
M. Wt: 392.45
InChI Key: OOMFOLAYPKKYOU-UHFFFAOYSA-N
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Description

(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is a compound characterized by its unique combination of pyrazole, biphenyl, and thienyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can involve multi-step reactions including nucleophilic substitution, cyclization, and condensation reactions. A common synthetic route might begin with the reaction of 2-fluorobiphenyl-4-ol with an appropriate ethyl halide to form an ether linkage. Subsequent steps can introduce the pyrazole and thienyl moieties through cyclization and condensation reactions, respectively. Reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would require scale-up of the laboratory synthesis processes with consideration for cost-efficiency, scalability, and environmental impact. Methods such as continuous flow synthesis or batch processing in large reactors can be employed. Ensuring consistent quality and purity is essential, which may involve rigorous purification steps like recrystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction processes might be employed to modify the functional groups within the compound.

  • Substitution: : The compound is reactive towards substitution reactions, especially at the thienyl and biphenyl positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halides, nucleophiles like amines and thiols.

  • Conditions: : Solvents like dichloromethane, ethanol, reaction temperatures ranging from 0°C to 100°C depending on the reaction.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated biphenyl derivatives.

  • Reduction: : Alcohols, amines.

  • Substitution: : Halogenated derivatives, thioethers.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as ligands in transition metal catalysis, enhancing reactivity and selectivity.

  • Organic Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Drug Development:

  • Biological Probes: : Used to study biological pathways and molecular interactions.

Medicine

  • Therapeutic Agents: : Investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Diagnostics: : Utilized in the development of diagnostic agents due to its unique structural attributes.

Industry

  • Material Science: : Component in the synthesis of novel materials with specific electronic and optical properties.

  • Agrochemicals: : Studied for potential use in pesticide and herbicide formulations.

Comparison with Similar Compounds

Similar Compounds

  • (3-{1-[(2-chlorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone: : Similar structure but with a chlorine atom instead of fluorine.

  • (3-{1-[(2-bromobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone: : Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(2-thienyl)methanone significantly affects its chemical reactivity, biological activity, and physicochemical properties compared to its halogenated analogs. Fluorine atoms can increase the compound's metabolic stability, enhance binding affinity to targets, and alter electronic properties, making it a distinctive compound in its class.

Properties

IUPAC Name

[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-15(20-11-12-25(24-20)22(26)21-8-5-13-28-21)27-17-9-10-18(19(23)14-17)16-6-3-2-4-7-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMFOLAYPKKYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=CS2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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